molecular formula C14H15NO B14038431 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile CAS No. 169280-06-2

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile

Cat. No.: B14038431
CAS No.: 169280-06-2
M. Wt: 213.27 g/mol
InChI Key: OEGDIOHJCJQYBA-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group, which is further connected to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by nitrile formation. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct reactivity and potential applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

CAS No.

169280-06-2

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanenitrile

InChI

InChI=1S/C14H15NO/c1-14(2,9-15)12-7-5-11(6-8-12)13(16)10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI Key

OEGDIOHJCJQYBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)C(=O)C2CC2

Origin of Product

United States

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